rac-(3R,4R)-N3-(2-methylpyrimidin-4-yl)oxane-3,4-diamine dihydrochloride, cis

Description

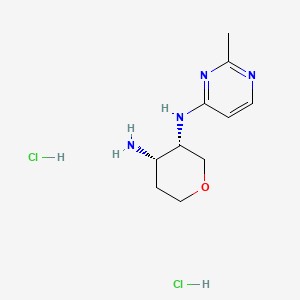

rac-(3R,4R)-N3-(2-Methylpyrimidin-4-yl)oxane-3,4-diamine dihydrochloride, cis, is a chiral diamine derivative featuring a tetrahydrofuran (oxane) backbone with cis-configured 3R,4R stereochemistry. The N3 position is substituted with a 2-methylpyrimidin-4-yl group, and the compound exists as a racemic dihydrochloride salt. The dihydrochloride salt form enhances solubility and stability, critical for pharmaceutical formulations .

Properties

Molecular Formula |

C10H18Cl2N4O |

|---|---|

Molecular Weight |

281.18 g/mol |

IUPAC Name |

(3S,4S)-3-N-(2-methylpyrimidin-4-yl)oxane-3,4-diamine;dihydrochloride |

InChI |

InChI=1S/C10H16N4O.2ClH/c1-7-12-4-2-10(13-7)14-9-6-15-5-3-8(9)11;;/h2,4,8-9H,3,5-6,11H2,1H3,(H,12,13,14);2*1H/t8-,9+;;/m0../s1 |

InChI Key |

SHRSQFCCLMZACH-DBEJOZALSA-N |

Isomeric SMILES |

CC1=NC=CC(=N1)N[C@@H]2COCC[C@@H]2N.Cl.Cl |

Canonical SMILES |

CC1=NC=CC(=N1)NC2COCCC2N.Cl.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Stereochemical Variants: cis-(3R,4S) vs. cis-(3R,4R)

The cis-(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride (CAS 1033712-94-5) shares the oxane backbone and dihydrochloride salt form but differs in stereochemistry. Key contrasts include:

- Stereochemical Impact : The (3R,4R) configuration of the target compound may confer distinct conformational preferences compared to (3R,4S), influencing binding affinity in chiral environments.

- Safety Data : Both compounds require careful handling due to their hydrochloride nature, with first-aid measures emphasizing respiratory protection and skin/eye contact avoidance .

Table 1: Stereochemical Comparison

Piperidine vs. Oxane Backbone: Substituent Effects

The (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride () replaces the oxane ring with a piperidine scaffold. Differences include:

Table 2: Backbone and Substituent Comparison

*Estimated based on substituent contributions.

Aromatic Substitution Patterns

Compounds like 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperidine-1-carboxamide () highlight the role of aromatic substituents:

Salt Form and Solubility

Neomycin sulfate (CAS 1405-10-3, ) exemplifies how sulfate salts differ from dihydrochlorides:

Spectroscopic Characterization

Methyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () provides NMR/IR benchmarks:

- NMR Peaks : The target compound’s pyrimidine protons are expected near δ 8.5–9.0 ppm, distinct from methoxy-substituted analogs (δ 3.8–4.0 ppm for OCH3).

- IR Stretches : The dihydrochloride’s NH stretches (~3415 cm⁻¹) align with similar ammonium salts .

Preparation Methods

Synthesis of the Oxane-3,4-diamine Core

- Starting from a suitably protected tetrahydropyran precursor, the 3 and 4 positions are functionalized to introduce amino groups.

- Commonly, epoxidation of a dihydropyran intermediate followed by regioselective ring opening with ammonia or amines yields the diamino-substituted oxane ring.

- Control of stereochemistry is achieved by using chiral catalysts or chiral auxiliaries, or by resolution of racemic mixtures when required.

Formation of the Dihydrochloride Salt

- The free base compound is treated with hydrochloric acid in anhydrous or aqueous conditions.

- The dihydrochloride salt improves the compound's crystallinity, stability, and water solubility.

- The salt formation is confirmed by spectroscopic methods and elemental analysis.

Reaction Conditions and Optimization

| Step | Reaction Type | Typical Conditions | Notes |

|---|---|---|---|

| Oxane ring formation and diamination | Epoxidation + ring opening | Mild temperatures (0–40°C), ammonia or amine nucleophiles, polar solvents (e.g., ethanol, methanol) | Stereochemical control critical; yields depend on reagent purity |

| Pyrimidinyl substitution | Nucleophilic aromatic substitution or Pd-catalyzed coupling | Elevated temperature (50–100°C), polar aprotic solvent (DMF, DMSO), base (e.g., K2CO3) | Reaction time 12–48 hours; inert atmosphere often used |

| Salt formation | Acid-base reaction | Room temperature, HCl in ethanol or water | Salt crystallization monitored by melting point and NMR |

Characterization and Purity Assessment

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the stereochemistry and substitution pattern on the oxane ring and pyrimidine.

- Mass Spectrometry (MS): Verifies molecular weight (281.18 g/mol) and molecular formula (C10H18Cl2N4O).

- Elemental Analysis: Confirms the presence of dihydrochloride salt.

- High-Performance Liquid Chromatography (HPLC): Assesses purity, typically >95% for research-grade compound.

- Optical Rotation: Used to confirm racemic mixture or enantiomeric excess if applicable.

Research Findings and Yield Data

| Parameter | Typical Result |

|---|---|

| Overall yield | 40–60% after multi-step synthesis |

| Purity (HPLC) | >95% |

| Stereochemical outcome | racemic mixture of (3R,4R) and (3S,4S) isomers |

| Physical state | White crystalline solid (dihydrochloride salt) |

| Solubility | High in aqueous acidic solutions |

Summary Table of Preparation Method

| Stage | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1. Oxane ring formation | Protected tetrahydropyran precursor, epoxidizing agent (e.g., m-CPBA) | 0–40°C, polar solvent | Epoxide intermediate |

| 2. Diamine introduction | Ammonia or primary amine | Room temperature to 40°C | cis-3,4-diamino oxane ring |

| 3. Pyrimidinyl substitution | 2-methylpyrimidin-4-yl halide or activated derivative, base | 50–100°C, inert atmosphere | N3-substituted oxane diamine |

| 4. Salt formation | HCl (aqueous or ethanolic) | Room temperature | Dihydrochloride salt crystallization |

Additional Notes

- The stereochemistry at positions 3 and 4 is crucial for biological activity; therefore, methods to control or separate stereoisomers are important.

- The dihydrochloride salt form enhances solubility, which is beneficial for pharmaceutical formulation and biological testing.

- Multi-step synthesis requires rigorous purification at each stage to avoid impurities that may affect biological assays.

- Literature and patent sources indicate that while exact synthetic protocols are proprietary or limited, the outlined approach reflects common methodologies for similar pyrimidine-substituted oxane diamines.

Q & A

Basic Questions

Q. How can the stereochemical configuration of rac-(3R,4R)-N3-(2-methylpyrimidin-4-yl)oxane-3,4-diamine dihydrochloride, cis be experimentally validated?

- Methodological Answer : Use X-ray crystallography to resolve the absolute configuration of the diastereomer. For dynamic stereochemical analysis, employ NOESY NMR to confirm spatial proximity of protons in the cis configuration. Quantum chemical calculations (e.g., DFT) can cross-validate experimental data by comparing computed and observed coupling constants .

Q. What experimental strategies optimize the synthesis of this compound?

- Methodological Answer : Apply computational reaction path searches (e.g., via density functional theory) to identify low-energy transition states and intermediates. Use high-throughput screening to test reaction conditions (solvent, temperature, catalysts) and integrate feedback loops where experimental yields refine computational models. This aligns with ICReDD’s approach to reaction design .

Q. Which characterization techniques are critical for verifying purity and structure?

- Methodological Answer : Combine HPLC-MS for purity assessment (detecting enantiomeric impurities) with FTIR to confirm functional groups (e.g., amine and pyrimidine moieties). Elemental analysis validates stoichiometry, while 2D NMR (e.g., HSQC, HMBC) resolves regiochemistry .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental yields in synthesis be resolved?

- Methodological Answer : Perform multiscale modeling to assess solvent effects, catalyst deactivation, or side reactions not captured in gas-phase DFT calculations. Validate with kinetic isotope effect (KIE) studies or in situ spectroscopy (e.g., ReactIR) to detect transient intermediates. Iteratively refine computational parameters using experimental data .

Q. What methodologies ensure enantiomeric purity during large-scale synthesis?

- Methodological Answer : Implement chiral stationary phase chromatography (e.g., cellulose-based CSPs) for preparative separation. Monitor enantiomeric excess via circular dichroism (CD) or chiral derivatization followed by GC-MS . For kinetic resolution, screen chiral catalysts (e.g., organocatalysts) to suppress racemization .

Q. How can solubility limitations of the dihydrochloride salt be addressed in biological assays?

- Methodological Answer : Use molecular dynamics (MD) simulations to screen co-solvents (e.g., DMSO-water mixtures) that stabilize the salt form. Experimentally, employ dynamic light scattering (DLS) to monitor aggregation and isothermal titration calorimetry (ITC) to quantify binding thermodynamics in buffer systems .

Q. What strategies mitigate degradation during storage or handling?

- Methodological Answer : Conduct accelerated stability studies under varying pH, humidity, and temperature. Use LC-MS/MS to identify degradation products and optimize storage conditions (e.g., lyophilization with cryoprotectants). Computational models (QSPR) can predict hydrolytic susceptibility of the pyrimidine ring .

Data Analysis and Validation

Q. How should researchers reconcile conflicting spectroscopic data (e.g., NMR vs. X-ray)?

- Methodological Answer : Perform variable-temperature NMR to assess conformational flexibility that may obscure stereochemical assignments. Cross-validate with synchrotron X-ray diffraction for high-resolution crystal structures. For ambiguous cases, use DP4+ probability analysis to statistically compare computed and experimental NMR shifts .

Q. What statistical approaches are recommended for reproducibility in batch synthesis?

- Methodological Answer : Apply design of experiments (DoE) to identify critical process parameters (e.g., stoichiometry, mixing rate). Use multivariate analysis (MVA) to correlate reaction variables with yield/purity. Include control charts for intermediate quality checks to ensure batch-to-batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.